4-Bromo-3,5-dimethyl-1H-pyrazole
Overview
Description
4-Bromo-3,5-dimethyl-1H-pyrazole is a derivative of the pyrazole family, which is a class of organic compounds characterized by a 5-membered ring structure containing two nitrogen atoms. The presence of a bromine atom and methyl groups in the structure of 4-Bromo-3,5-dimethyl-1H-pyrazole suggests that it may have unique chemical and physical properties, as well as potential applications in various fields such as pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various methods. A novel synthesis route for 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides, which are structurally related to 4-Bromo-3,5-dimethyl-1H-pyrazole, has been developed. This method involves a selective Sandmeyer reaction and provides a versatile approach to synthesizing these compounds in good yield . Although the exact synthesis of 4-Bromo-3,5-dimethyl-1H-pyrazole is not detailed in the provided papers, similar synthetic strategies may be applicable.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives has been extensively studied. For instance, the X-ray structure characterization of antipyrine derivatives, which are closely related to pyrazoles, reveals that they crystallize in the monoclinic P21/c space group and their crystal packing is stabilized by hydrogen bonds and π-interactions . These findings can provide insights into the potential molecular structure and intermolecular interactions of 4-Bromo-3,5-dimethyl-1H-pyrazole.
Chemical Reactions Analysis
The reactivity of pyrazole derivatives can be influenced by substituents on the ring. The presence of a bromine atom in the 4-position of 4-Bromo-3,5-dimethyl-1H-pyrazole may make it a suitable candidate for further functionalization through nucleophilic substitution reactions or coupling reactions. The chemical reactivity of such compounds is often explored to develop new pharmaceuticals or materials with desired properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be predicted using various spectroscopic and computational methods. Vibrational spectroscopy studies, such as FT-IR and FT-Raman, along with DFT calculations, have been used to investigate the properties of a similar compound, 5-amino-1-(4-bromophenyl)-3-phenyl-1-H-pyrazole . These studies provide valuable information on the bonding features, electronic properties, and stability of the molecule, which can be related to 4-Bromo-3,5-dimethyl-1H-pyrazole.
Case Studies
Some pyrazole derivatives have been studied for their biological activities. For example, N-substituted 1-(2-aminoethyl)-3,5-diphenyl-1H-pyrazoles and their 4-bromo derivatives have shown remarkable analgesic activity in mice, along with other pharmacological properties . These case studies highlight the potential of pyrazole derivatives, including 4-Bromo-3,5-dimethyl-1H-pyrazole, for the development of new therapeutic agents.
Scientific Research Applications
Synthesis and Kinetic Studies :
- A kinetic study for the synthesis of 3,5-dimethyl-1-(3-phenylpropyl)-1H-pyrazole, closely related to 4-Bromo-3,5-dimethyl-1H-pyrazole, was conducted, revealing insights into the synthesis process under specific conditions, including phase transfer catalysis and ultrasonic irradiation (Wang, Brahmayya, & Hsieh, 2015).
Chemical Complex Formation :
- Research on pyrazole derivatives, including 4-Bromo-3,5-dimethyl-1H-pyrazole, demonstrates their ability to form metal complexes, such as with ruthenium(III), which have potential applications in various chemical processes (Omondi, Ojwach, Jaganyi, & Fatokun, 2018).
Structure and Tautomerism Analysis :
- Studies on the tautomerism of 4-bromo substituted 1H-pyrazoles, including 4-Bromo-3,5-dimethyl-1H-pyrazole, provide valuable insights into their structural behavior and properties, crucial for their application in various scientific fields (Trofimenko et al., 2007).
Antibacterial Properties and DNA Photocleavage Studies :
- Certain pyrazole derivatives, including 4-Bromo-3,5-dimethyl-1H-pyrazole, have shown potential in antibacterial applications and DNA photocleavage, indicating their potential in medical and biochemical research (Sharma et al., 2020).
Halogenation Method Development :
- The development of a method for the halogenation of pyrazoles, including 4-Bromo-3,5-dimethyl-1H-pyrazole, under ultrasound irradiation presents a significant advancement in chemical synthesis techniques (Stefani et al., 2005).
Free-radical Scavenging and Antioxidant Activity :
- Research on pyrazole derivatives shows their potential in free-radical scavenging and antioxidant activities, essential for applications in pharmaceuticals and health-related fields (Karrouchi et al., 2019).
Ultra Trace Level Analysis in Water :
- A sensitive method for determining ultra trace levels of reactive bromine species in water using derivatives of 4-Bromo-3,5-dimethyl-1H-pyrazole highlights its importance in environmental monitoring and analysis (Lu et al., 2019).
Synthesis and Structural Analysis :
- Studies on the synthesis, structural, and pharmacological exploration of pyrazole derivatives, including 4-Bromo-3,5-dimethyl-1H-pyrazole, contribute to the understanding of their chemical and biological properties (Sharma et al., 2020).
Safety And Hazards
Future Directions
4-Bromopyrazole may be used in the preparation of 4-bromo-1-(2-chloroethyl)-1H-pyrazole. It may also be used as a starting material in the synthesis of 1,4′-bipyrazoles . These potential applications suggest future directions for the use of 4-Bromo-3,5-dimethyl-1H-pyrazole in various fields of science.
properties
IUPAC Name |
4-bromo-3,5-dimethyl-1H-pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2/c1-3-5(6)4(2)8-7-3/h1-2H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RISOHYOEPYWKOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40187586 | |
Record name | Pyrazole, 4-bromo-3,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40187586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3,5-dimethyl-1H-pyrazole | |
CAS RN |
3398-16-1 | |
Record name | 4-Bromo-3,5-dimethylpyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3398-16-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-3,5-dimethylpyrazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003398161 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3398-16-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50564 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pyrazole, 4-bromo-3,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40187586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-3,5-dimethyl-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.240 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Bromo-3,5-dimethylpyrazole | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3AT7M73HWM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.